2-(Aminomethyl)phenol 2-(Aminomethyl)phenol 2-(aminomethyl)phenol is under investigation in clinical trial NCT03556319 (2-HOBA: Multiple Dosing Study in Older Adults).
2-(Aminomethyl)phenol is a natural product found in Fagopyrum esculentum and Reseda odorata with data available.
Brand Name: Vulcanchem
CAS No.: 50312-64-6
VCID: VC13239179
InChI: InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
SMILES: C1=CC=C(C(=C1)CN)O
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol

2-(Aminomethyl)phenol

CAS No.: 50312-64-6

Cat. No.: VC13239179

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)phenol - 50312-64-6

Specification

CAS No. 50312-64-6
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
IUPAC Name 2-(aminomethyl)phenol
Standard InChI InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
Standard InChI Key KPRZOPQOBJRYSW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN)O
Canonical SMILES C1=CC=C(C(=C1)CN)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

2-(Aminomethyl)phenol (CAS: 932-30-9) is systematically named as (2-hydroxyphenyl)methylamine. Its structure consists of a phenol group (-OH) at the ortho position relative to an aminomethyl (-CH2_2NH2_2) substituent. This arrangement facilitates intramolecular hydrogen bonding, influencing its reactivity and physical properties . Discrepancies in CAS numbers (e.g., 354563-89-6 in source ) likely arise from database errors, as independent verification confirms 932-30-9 as the correct identifier .

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(Aminomethyl)phenol

PropertyValueSource
Molecular FormulaC7H9NO\text{C}_7\text{H}_9\text{NO}
Molecular Weight123.15 g/mol
Melting Point126–130°C
Boiling Point463.8°C (estimated)
Density1.163 g/cm³
LogP (Partition Coefficient)1.76
SolubilitySoluble in polar organic solvents (e.g., THF, methanol)

The compound’s relatively high boiling point and density reflect strong intermolecular interactions due to hydrogen bonding . Its moderate LogP value suggests balanced hydrophilicity and lipophilicity, advantageous for pharmacokinetic profiles .

Synthetic Methodologies

Reduction of Nitrovinyl Phenol Derivatives

A common synthesis involves the reduction of 2-(2-nitrovinyl)phenol using lithium aluminium hydride (LiAlH4_4) in tetrahydrofuran (THF). This two-step process achieves a 65% yield under inert conditions :

  • Reduction:

    2-(2-nitrovinyl)phenol+LiAlH42-(2-aminoethyl)phenol+byproducts\text{2-(2-nitrovinyl)phenol} + \text{LiAlH}_4 \rightarrow \text{2-(2-aminoethyl)phenol} + \text{byproducts}

    Reaction conditions: 0–20°C for 2 hours, followed by aqueous workup.

  • Purification: Chromatography on silica gel using ammonia-methanol mixtures yields the pure product .

Pharmacological Applications and Clinical Findings

Mechanism of Action as a Dicarbonyl Scavenger

2-HOBA selectively scavenges reactive γ-ketoaldehydes (e.g., methylglyoxal), which modify proteins and lipids implicated in neurodegenerative diseases. By forming stable adducts with these electrophiles, it prevents advanced glycation end-product (AGE) formation .

First-in-Human Clinical Trial

A phase I study (NCT03176940) assessed single oral doses up to 825 mg in 18 healthy volunteers :

  • Pharmacokinetics:

    • tmaxt_{\text{max}}: 1–2 hours (rapid absorption).

    • t1/2t_{1/2}: ~2 hours (short elimination half-life).

    • Dose-proportional CmaxC_{\text{max}} and AUC.

  • Safety: No severe adverse events; mild effects deemed unrelated to treatment .

Table 2: Pharmacokinetic Parameters of 2-HOBA Acetate

Dose (mg)CmaxC_{\text{max}} (µg/mL)AUC (µg·h/mL)
1501.24.8
8256.726.5

These data support its development as a nutritional supplement for cognitive health .

Analytical Characterization Techniques

Spectroscopic Methods

  • 1H^1\text{H} NMR: Characteristic signals include δ 7.12 (ddd, J = 8.0 Hz, aromatic H), δ 3.09 (m, -CH2_2NH2_2) .

  • IR Spectroscopy: Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-O of phenol) .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Dyes and pigments: Via azo coupling reactions.

  • Polymer additives: Enhancing thermal stability through phenolic antioxidant activity .

Materials Science

Research explores its use in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), leveraging its bifunctional reactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator